N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride
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Overview
Description
N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclopropane ring attached to an amine group, with a bromophenyl group providing additional functional properties. The hydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride typically involves several key steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Grignard reaction or a Suzuki coupling reaction, where a bromophenyl halide reacts with an appropriate organometallic reagent.
Amine Functionalization: The amine group is introduced through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Hydrochloride Formation: The final step involves converting the free base amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride exerts its effects depends on its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The exact pathways can vary but often involve key signaling molecules and regulatory proteins.
Comparison with Similar Compounds
N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride can be compared with other similar compounds, such as:
N-[(1S)-1-Phenylethyl]cyclopropanamine;hydrochloride: Lacks the bromine atom, which may result in different reactivity and biological activity.
N-[(1S)-1-(4-Chlorophenyl)ethyl]cyclopropanamine;hydrochloride: Contains a chlorine atom instead of bromine, potentially altering its chemical and physical properties.
N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride: Features a fluorine atom, which can influence its pharmacokinetic and pharmacodynamic profiles.
Each of these compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and importance of structural modifications in chemical research.
Properties
IUPAC Name |
N-[(1S)-1-(4-bromophenyl)ethyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQNUDXNIIBMHG-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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